molecular formula C23H23N3O3 B2778593 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-93-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No. B2778593
M. Wt: 389.455
InChI Key: TUZBJMONLSNPND-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Assessment

One study explored the use of thiosemicarbazide derivatives as precursors for synthesizing a range of heterocyclic compounds, such as imidazole and 1,3,4-oxadiazole, which demonstrated antimicrobial activity. This underscores the potential of utilizing complex acrylamides in the development of new antimicrobial agents (Elmagd et al., 2017).

Potential Anticancer Derivatives

Another research avenue involves the synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, with certain compounds showing appreciable cytotoxicity in a panel of cell lines. This highlights the compound's relevance in synthesizing potential anticancer derivatives (Bu et al., 2002).

Polymer Support Applications

Research on poly(methyl methacrylate) (PMMA) supported Cr(VI) reagents for alcohol oxidation introduces the utility of acrylamide derivatives in creating efficient, regenerable, and selectively oxidizing reagents. This demonstrates the compound's potential in enhancing polymer-supported reagent applications (Abraham et al., 1996).

Heterocyclic Compound Synthesis

A study on the synthesis of 2H‐Pyran‐2‐ones and related compounds bearing a thiazole moiety through the reaction with various binucleophiles shows the versatility of acrylamide derivatives in synthesizing diverse heterocyclic compounds. This suggests potential applications in chemical synthesis and drug development (Bondock et al., 2014).

Antimicrobial Monomer Synthesis

The synthesis of novel acrylate monomers with subsequent polymerization and evaluation for antimicrobial activity indicates the role of acrylamide derivatives in developing new antimicrobial materials. This research points to applications in creating antimicrobial surfaces or coatings (Saraei et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-23(19-6-4-3-5-7-19)17(2)26(25-16)13-12-24-22(27)11-9-18-8-10-20-21(14-18)29-15-28-20/h3-11,14H,12-13,15H2,1-2H3,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZBJMONLSNPND-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

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